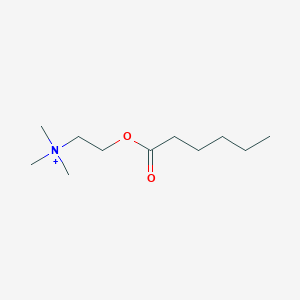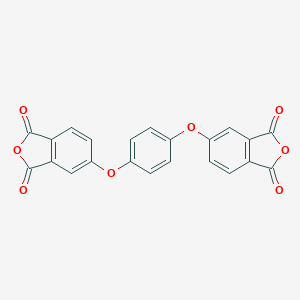
1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride
説明
1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) is a crucial compound employed in pharmaceutical synthesis . It is used in the production of polyimide medications utilized in the treatment of diverse ailments, including but not limited to cancer and inflammatory conditions .
Synthesis Analysis
A series of semicrystalline polyimides based on HQDPA and different diamines, including 1,3-bis(4-aminophenoxy)benzene (TPER), 1,4-bis(4-aminophenoxy)benzene (TPEQ), 4,4′-oxydianiline (4,4′-ODA) and 4,4′-bis(4-aminophenoxy)biphenyl (BAPB), end capped with phthalic anhydride were synthesized .Molecular Structure Analysis
The molecular formula of this compound is C22H10O8 . The structure of this compound is intricate, which allows for the production of polyimide medications .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of HQDPA-based polyimides include the polycondensation of the dianhydride with different aromatic diamines . The molecular weight of each prepolymer obtained was regulated by violating the stoichiometric .Physical and Chemical Properties Analysis
The resulting polyimides had a glass transition temperature (Tg) in the range of 203–262 °C, and exhibited good mechanical properties with tensile strengths of 53–102 MPa, tensile moduli of 2.1–3.3 GPa, and elongations at break of 1.9–16.5% . All semi-aromatic polyimide films showed high optical transparency in the visible region along with the cut-off wavelength of 369–375 nm due to the introduction of cyclohexane moiety into the main chain .科学的研究の応用
Synthesis and Properties in Polymer Science
1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride has been extensively studied in the field of polymer science. A notable application is in the synthesis of polyimides, which are known for their dynamic mechanical behavior, thermooxidative stability, stress-strain behavior, chemical resistance, and gas permeability properties (Ding et al., 1996). These polyimides are synthesized through various processes and are characterized using methods like IR, 1H-NMR spectroscopy (Sun Hui-yuan, 2007).
Gas Permeation and Permselectivity
Research has also been conducted on the gas permeability and permselectivity properties of polyimides derived from this compound. These studies explore how different structural variations affect gas permeation characteristics, making them relevant for applications like gas separation technologies (Li et al., 1996; Li et al., 1997; Feng et al., 2002).
Optical and Electronic Properties
The compound has been used in the development of highly optically transparent and low color polyimide films, which are significant in the field of electronics and optics. These films have high optical transparency, low color, good thermal stability, and low dielectric constants, making them suitable for various applications in electronics (Yang et al., 2006).
Chain Conformation and Molecular Dynamics
Studies have also been conducted on the chain conformation and molecular dynamics of polyimides based on this dianhydride. These researches provide insights into the polymer's behavior in different solvents, which is crucial for understanding its processing and application potentials (Li et al., 1998).
High-Performance and Specialized Applications
The compound is also a key component in the synthesis of high-performance materials like semicrystalline polyimides, which have significant recrystallization ability, fast crystallization kinetics, excellent thermo-oxidative stability, and outstanding mechanical properties. These characteristics make them suitable for advanced engineering applications (Zhang et al., 2017).
作用機序
特性
IUPAC Name |
5-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10O8/c23-19-15-7-5-13(9-17(15)21(25)29-19)27-11-1-2-12(4-3-11)28-14-6-8-16-18(10-14)22(26)30-20(16)24/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTGUNMUUYNPLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC3=C(C=C2)C(=O)OC3=O)OC4=CC5=C(C=C4)C(=O)OC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






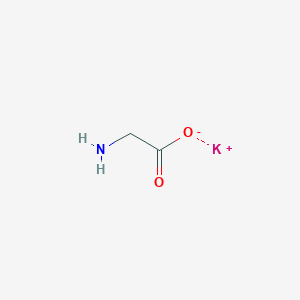

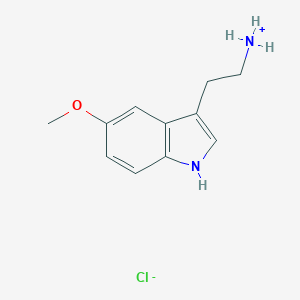
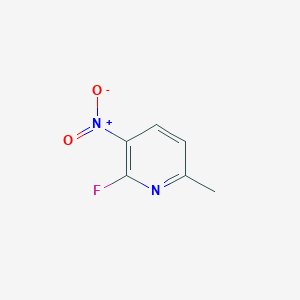


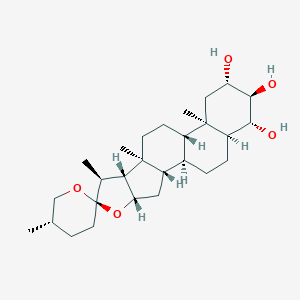

![2-chloro-6H-benzo[c][1,5]benzoxazepine-11-carboxamide](/img/structure/B99407.png)
